molecular formula C18H21FN2O2S B248766 1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No. B248766
M. Wt: 348.4 g/mol
InChI Key: NIEPMCZJVBAOSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. It has been shown to have selective affinity towards certain receptors in the brain, making it a potential candidate for the development of new drugs for the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is not fully understood, but it is believed to act as a modulator of certain receptors in the brain such as the serotonin receptor. It has been shown to have both agonist and antagonist effects on these receptors, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine can affect various biochemical and physiological processes in the body. It has been shown to have anxiolytic and antidepressant-like effects in animal models, as well as potential anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is its selective affinity towards certain receptors in the brain, which makes it a potentially useful tool for studying the function of these receptors. However, its limited solubility in water and potential toxicity at high doses may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine. One area of interest is the development of new drugs based on this compound for the treatment of neurological disorders such as anxiety and depression. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic effects. Finally, more research is needed to determine the safety and toxicity of this compound at different doses and in different animal models.

Synthesis Methods

The synthesis of 1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves the reaction of 3-fluorobenzylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

properties

Product Name

1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Molecular Formula

C18H21FN2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C18H21FN2O2S/c1-15-5-7-18(8-6-15)24(22,23)21-11-9-20(10-12-21)14-16-3-2-4-17(19)13-16/h2-8,13H,9-12,14H2,1H3

InChI Key

NIEPMCZJVBAOSR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.